molecular formula C11H13ClFNO2 B6329113 (3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1284227-02-6

(3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B6329113
CAS No.: 1284227-02-6
M. Wt: 245.68 g/mol
InChI Key: MTSJSYQXDQGUCW-UXQCFNEQSA-N
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Description

(3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. The presence of the fluorophenyl group enhances its pharmacokinetic properties, making it a valuable compound in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and pyrrolidine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 3-fluorobenzaldehyde with pyrrolidine under acidic conditions.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent like sodium borohydride to form the corresponding amine.

    Cyclization: The amine undergoes cyclization to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups on the fluorophenyl ring.

Scientific Research Applications

(3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrrolidine ring provides structural stability. The compound may modulate neurotransmitter activity, leading to its potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-rel-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
  • (3R,4S)-rel-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride
  • (3R,4S)-rel-4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Uniqueness

(3R,4S)-rel-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which significantly enhances its pharmacokinetic properties compared to its analogs. The fluorine atom increases the compound’s lipophilicity, improving its ability to cross biological membranes and enhancing its overall bioavailability.

Properties

IUPAC Name

(3R,4S)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSJSYQXDQGUCW-UXQCFNEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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